molecular formula C14H20F3N3O3 B15005634 3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

Cat. No.: B15005634
M. Wt: 335.32 g/mol
InChI Key: UXGBMDJGSNIYOF-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a complex organic compound that features an imidazolidinone core with a trifluoromethyl group, a cyclohexyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction using cyclohexyl halides.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can occur at the imidazolidinone core, potentially leading to the formation of imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone Derivatives: Compounds such as 1,3-dimethyl-2-imidazolidinone share a similar core structure but lack the trifluoromethyl and cyclohexyl groups.

    Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene have the trifluoromethyl group but differ significantly in their overall structure.

Uniqueness

3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is unique due to the combination of its imidazolidinone core, trifluoromethyl group, and cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20F3N3O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C14H20F3N3O3/c1-20-11(22)13(14(15,16)17,19-12(20)23)18-10(21)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,18,21)(H,19,23)

InChI Key

UXGBMDJGSNIYOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2

Origin of Product

United States

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